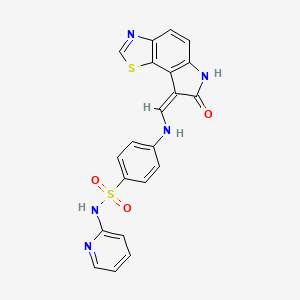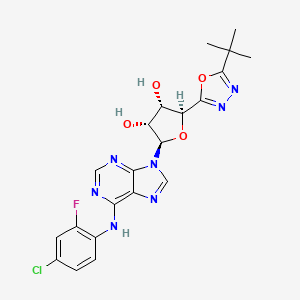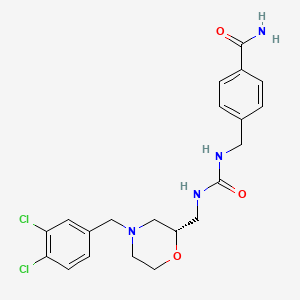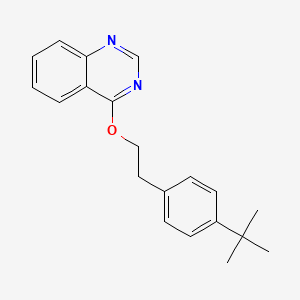
GW8510
Descripción general
Descripción
GW8510 is a cyclin kinase 2 (CDK2) inhibitor.
Aplicaciones Científicas De Investigación
Regulación del Ciclo Celular
GW8510 es conocido por bloquear la transición de G1 a S en los ciclos celulares. Se ha demostrado que reduce la incorporación de BrdU e inhibe la fosforilación de la proteína Rb, un sustrato de CDK2, en fibroblastos diploides cultivados. Esta acción sugiere su posible uso en el estudio de la regulación del ciclo celular y sus puntos de control .
Sinergia en el Tratamiento del Cáncer
La investigación indica que this compound puede sinergizar con agentes anticancerígenos como la gemcitabina para inhibir la viabilidad y migración celular, particularmente en las células PANC-1. Reduce significativamente los niveles de proteína RRM2, lo que representa una vía prometedora para la investigación del tratamiento del cáncer .
Antienvejecimiento y Senescencia Celular
Se ha descubierto que this compound mejora la senescencia celular al mejorar la función mitocondrial y disminuir los marcadores asociados con la senescencia, como la tinción SA-β-gal, p21 y la expresión del marcador SASP. También rescata los cambios histomorfológicos relacionados con la edad en varios tejidos de ratón, posicionándolo como un compuesto potencial para la investigación antienvejecimiento .
Investigación en Diabetes
En el contexto de la diabetes, se ha informado que this compound regula al alza la expresión de insulina en las células alfa de ratón y mejora la secreción de insulina en islotes humanos disociados. Esto sugiere su aplicación en la investigación de la diabetes, particularmente en relación con la regulación de la insulina y las posibles vías terapéuticas .
Inhibición de RRM2
This compound inhibe específicamente la expresión de la proteína RRM2 sin alterar la expresión de RRM1. Esta especificidad lo convierte en un compuesto atractivo para desarrollar nuevos inhibidores específicos de RRM2, que podrían tener implicaciones en la terapia contra el cáncer y otras enfermedades en las que RRM2 juega un papel .
Mecanismo De Acción
Target of Action
GW8510, also known as 4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]-N-pyridin-2-ylbenzenesulfonamide, is primarily an inhibitor of cyclin-dependent kinase-2 (CDK2) . CDKs are serine-threonine kinases crucial for cell cycle progression . They function as kinases only in complex with cyclins .
Mode of Action
This compound selectively inhibits CDK2 with an IC50 of 10 nM . It also inhibits CDK1 and CDK4 with IC50s of 110 nm and 130 nM, respectively . This compound blocks the G1 to S transition in the cell cycle . Treatment of cultured diploid fibroblasts with this compound reduced BrdU incorporation and inhibited the phosphorylation of Rb protein, a CDK2 substrate .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression. Progression through the four phases of the cell division cycle (G1, S, G2, and M) is controlled by the formation and degradation of CDK-cyclin complexes . By blocking the G1 to S transition, this compound effectively halts the cell cycle .
Pharmacokinetics
It is noted that this compound is soluble in dmso at 18 mg/ml , which may influence its bioavailability and distribution.
Result of Action
This compound has been shown to reduce the cytotoxicity of a variety of anticancer agents such as paclitaxel, etoposide, cisplatin, doxorubicin, and 5-fluorouracil . It also ameliorates cellular senescence by enhancing mitochondrial function, decreasing SA-β-gal staining, p21 and SASP marker expression, and rescues age-related histomorphological changes in mouse hippocampus, heart, kidney, and liver .
Action Environment
It is noted that this compound can extend the lifespan of yeast, and c57bl/6j or icr mice by 9218%, 319%, and 1429%, respectively . This suggests that the compound’s action, efficacy, and stability may be influenced by the biological environment in which it is applied.
Propiedades
IUPAC Name |
4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNIYBIKHDLGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
222036-17-1 | |
| Record name | GW8510 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid](/img/structure/B1672464.png)

![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)
![5-methyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1672474.png)
![2-[(4-{2-[(4-Cyclohexylbutyl)(cyclohexylcarbamoyl)amino]ethyl}phenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1672476.png)

![N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B1672478.png)
![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)
![Thieno[3,2-d]pyrimidin-4(3H)-one, 6-(4-chlorophenyl)-3-[3-methoxy-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-](/img/structure/B1672480.png)
![2-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}ethenesulfonamide](/img/structure/B1672481.png)
![2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide](/img/structure/B1672482.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine](/img/structure/B1672483.png)
![4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B1672484.png)
